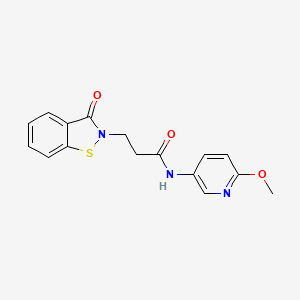
4-(1,3-benzothiazol-2-yl)-N-(1-benzyl-4-piperidyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-Benzothiazol-2-yl)-N-(1-benzyl-4-piperidyl)butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole ring, a piperidine ring, and a butanamide chain, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzothiazol-2-yl)-N-(1-benzyl-4-piperidyl)butanamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole ring, followed by the introduction of the piperidine ring through nucleophilic substitution reactions. The final step involves the formation of the butanamide chain via amidation reactions. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
4-(1,3-Benzothiazol-2-yl)-N-(1-benzyl-4-piperidyl)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole derivative.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzothiazole or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzothiazole or piperidine rings.
科学的研究の応用
4-(1,3-Benzothiazol-2-yl)-N-(1-benzyl-4-piperidyl)butanamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: This compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-(1,3-benzothiazol-2-yl)-N-(1-benzyl-4-piperidyl)butanamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance binding affinity and specificity, while the butanamide chain can influence the compound’s solubility and bioavailability. These interactions can affect various biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 4-(1,3-Benzothiazol-2-yl)-N-(1-phenyl-4-piperidyl)butanamide
- 4-(1,3-Benzothiazol-2-yl)-N-(1-methyl-4-piperidyl)butanamide
- 4-(1,3-Benzothiazol-2-yl)-N-(1-ethyl-4-piperidyl)butanamide
Uniqueness
Compared to similar compounds, 4-(1,3-benzothiazol-2-yl)-N-(1-benzyl-4-piperidyl)butanamide exhibits unique properties due to the presence of the benzyl group on the piperidine ring. This structural feature can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C23H27N3OS |
|---|---|
分子量 |
393.5 g/mol |
IUPAC名 |
4-(1,3-benzothiazol-2-yl)-N-(1-benzylpiperidin-4-yl)butanamide |
InChI |
InChI=1S/C23H27N3OS/c27-22(11-6-12-23-25-20-9-4-5-10-21(20)28-23)24-19-13-15-26(16-14-19)17-18-7-2-1-3-8-18/h1-5,7-10,19H,6,11-17H2,(H,24,27) |
InChIキー |
GYKKAGXUBOPDEN-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1NC(=O)CCCC2=NC3=CC=CC=C3S2)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B12178039.png)
![(5Z)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12178049.png)
![2-Chloro-3-hydroxy-4-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one](/img/structure/B12178063.png)
![N-(pyridin-3-ylmethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12178065.png)





![N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B12178127.png)
![3-(2-methoxyphenyl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B12178130.png)
![N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide](/img/structure/B12178137.png)

